
N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide
説明
N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide, commonly known as NTTC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. NTTC is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 308.3 g/mol.
科学的研究の応用
NTTC has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, NTTC has been used as a fluorescent probe for detecting metal ions, such as copper and mercury, in biological samples. In pharmacology, NTTC has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, NTTC has been used as a building block for constructing supramolecular structures, such as metal-organic frameworks.
作用機序
The mechanism of action of NTTC varies depending on its application. In biochemistry, NTTC acts as a chelating agent, binding to metal ions and forming a fluorescent complex that can be detected using spectroscopic techniques. In pharmacology, NTTC is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
NTTC has been shown to have both biochemical and physiological effects. In biochemistry, NTTC has been used to probe the role of metal ions in biological systems, such as the binding of copper to amyloid-beta peptides in Alzheimer's disease. In pharmacology, NTTC has been shown to inhibit the growth of cancer cells, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. The physiological effects of NTTC are still under investigation.
実験室実験の利点と制限
NTTC has several advantages for lab experiments, including its fluorescent properties, its ability to bind to metal ions, and its potential as an antitumor agent. However, there are also limitations to its use, such as its toxicity and potential side effects. Additionally, NTTC may not be suitable for all experimental systems, as its mechanism of action is still not fully understood.
将来の方向性
There are several future directions for research on NTTC, including its potential applications in drug discovery, materials science, and bioimaging. In drug discovery, NTTC may be used as a lead compound for developing new antitumor agents. In materials science, NTTC may be used as a building block for constructing new supramolecular structures with unique properties. In bioimaging, NTTC may be used as a fluorescent probe for detecting metal ions in living cells and tissues. Further research is needed to fully understand the potential applications of NTTC in these fields.
特性
IUPAC Name |
N'-(4-nitrobenzoyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-11(8-3-5-9(6-4-8)15(18)19)13-14-12(17)10-2-1-7-20-10/h1-7H,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPIDNPOOSYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842224.png)
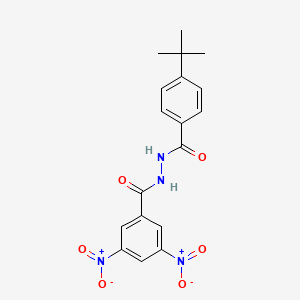



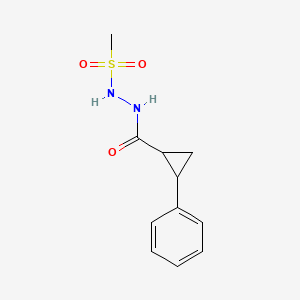
![N'-[1-(2-chlorophenyl)ethylidene]octanohydrazide](/img/structure/B3842269.png)
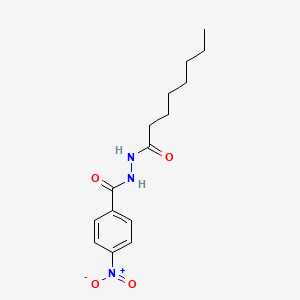
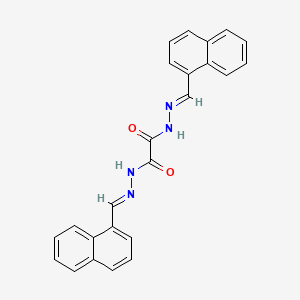


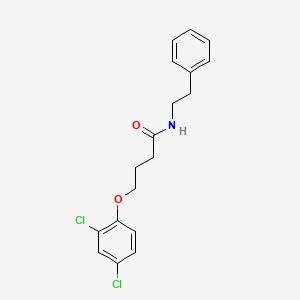
![N'-[(4-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842307.png)
![N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842310.png)